molecular formula C24H19NO5 B6502996 methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859126-59-3

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No. B6502996
CAS RN: 859126-59-3
M. Wt: 401.4 g/mol
InChI Key: RHZPSCJTVPHJNZ-UHFFFAOYSA-N
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Description

“Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of “methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate” is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate” include O-acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate” can be characterized by its melting point, yield, and spectroscopic data .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure to “methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate” have shown remarkable biological properties, including anticancer activity . They continue to be designed and synthesized because of these properties .

Anticonvulsant Activity

These compounds have also been found to have anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy .

Antimicrobial Activity

The synthesized compounds have been screened for their biological activity and they exhibited remarkable antimicrobial activity on different classes of bacteria and fungus .

Antiviral Activity

In addition to their antimicrobial properties, these compounds have also shown antiviral activities .

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have also been investigated for fluorescence sensors . This makes them useful in various fields such as bioimaging and sensing .

Antioxidant Activity

Compounds with a similar structure have shown antioxidant activity . This property is important in the prevention of diseases that are caused by oxidative stress .

Anti-inflammatory Activity

These compounds have also shown anti-inflammatory activity . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases .

Hepatoprotective Activity

Finally, these compounds have shown hepatoprotective activity . This means they have the potential to prevent damage to the liver .

properties

IUPAC Name

methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-29-24(28)17-9-5-6-10-20(17)25-14-16-11-23(27)30-22-13-18(21(26)12-19(16)22)15-7-3-2-4-8-15/h2-13,25-26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZPSCJTVPHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate

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